2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is a combination of 2-methylbenzenesulfinic acid and 7-oxa-2-azaspiro[3.5]nonane in a 1:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane involves the reaction of 2-methylbenzenesulfinic acid with 7-oxa-2-azaspiro[3.5]nonane under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The spirocyclic structure of 7-oxa-2-azaspiro[3.5]nonane provides unique steric and electronic properties that influence the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenesulfinic acid
- 2-Methylbenzenesulfonic acid
- 7-oxa-2-azaspiro[3.5]nonane
Uniqueness
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: is unique due to its combination of a sulfinic acid group with a spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H21NO3S |
---|---|
Molekulargewicht |
283.39 g/mol |
IUPAC-Name |
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO.C7H8O2S/c1-3-9-4-2-7(1)5-8-6-7;1-6-4-2-3-5-7(6)10(8)9/h8H,1-6H2;2-5H,1H3,(H,8,9) |
InChI-Schlüssel |
YZYORSOMCYMIFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)O.C1COCCC12CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.